2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole
Beschreibung
Historical Development of Multi-Heterocyclic Pharmacophores
The integration of heterocyclic motifs into medicinal chemistry has been a cornerstone of drug discovery since the mid-20th century. Early breakthroughs, such as the development of penicillin (a β-lactam-containing antibiotic), demonstrated the therapeutic potential of nitrogen-rich heterocycles. By the 1970s, the emergence of angiotensin-converting enzyme (ACE) inhibitors like lisinopril highlighted the strategic value of combining piperazine and pyridine subunits to enhance target affinity and metabolic stability. The 1980s witnessed further innovation with proton pump inhibitors (PPIs) such as omeprazole, which utilized benzimidazole-pyridine hybrids to achieve pH-dependent activation. These milestones underscored the pharmacological advantages of multi-heterocyclic architectures, paving the way for modern scaffold hybridization strategies.
The trifluoromethyl group gained prominence in the 1990s as a metabolic stabilizer and lipophilicity enhancer, exemplified by celecoxib, a 1,5-diarylpyrazole derivative with a trifluoromethyl-substituted aryl group. Concurrently, piperazine and piperidine rings became ubiquitous in central nervous system (CNS) and oncology therapeutics due to their conformational flexibility and ability to modulate solubility. The convergence of these trends created a framework for synthesizing hybrid scaffolds that combine fluorinated aromatics, saturated nitrogen heterocycles, and fused bicyclic systems.
Significance of Hybrid Scaffolds in Contemporary Medicinal Chemistry
Hybrid pharmacophores represent a paradigm shift in drug design, enabling simultaneous targeting of multiple biological pathways while mitigating resistance mechanisms. The trifluoromethylpyridine-piperazine-benzoxazole architecture exemplifies this approach, leveraging three distinct pharmacophoric elements:
- Trifluoromethylpyridine : Enhances electron-deficient character, improving membrane permeability and π-stacking interactions with aromatic residues in target proteins.
- Piperazine-Piperidine Duo : Provides conformational flexibility and basic nitrogen centers for salt bridge formation, often critical for G-protein-coupled receptor (GPCR) modulation.
- Benzoxazole : Contributes planar rigidity and hydrogen-bonding capacity via its oxazole ring, stabilizing ligand-receptor complexes.
Table 1 : Functional Roles of Hybrid Scaffold Components
This synergy enables precise tuning of pharmacokinetic and pharmacodynamic profiles. For instance, the piperazine spacer in lisinopril optimizes ACE binding through dynamic adaptation to the enzyme's catalytic site, while benzoxazole-containing kinase inhibitors exploit the ring's planar geometry to occupy hydrophobic pockets in ATP-binding domains.
Emergence of Trifluoromethylpyridine-Piperazine-Benzoxazole Compounds in Research
The specific compound 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole embodies a rational fusion of these principles. Its design likely originated from fragment-based approaches that prioritize:
- Spatial Decoupling : The piperidine-piperazine linker separates the electron-deficient trifluoromethylpyridine moiety from the benzoxazole system, reducing steric clashes during target engagement.
- Dual GPCR/Kinase Targeting : Piperazine derivatives frequently modulate serotonin and dopamine receptors, while benzoxazole scaffolds inhibit tyrosine kinases such as VEGF-R2 and PDGFR-β. The trifluoromethylpyridine unit may further enhance selectivity for kinases with hydrophobic active sites.
Synthetic routes to such hybrids often employ sequential nucleophilic substitutions and palladium-catalyzed couplings. For example, the trifluoromethylpyridine core can be synthesized via Ullmann-type arylations, followed by piperazine installation through Buchwald-Hartwig amination. Benzoxazole formation typically involves cyclodehydration of ortho-aminophenol intermediates using polyphosphoric acid or transition-metal catalysts.
Research Frontiers :
- Computational Modeling : Molecular dynamics simulations predict that the compound's piperazine-piperidine linker adopts a chair-boat conformation in aqueous media, optimizing solvent exposure while maintaining rigidity at the target site.
- Structure-Activity Relationship (SAR) Studies : Preliminary data suggest that replacing the benzoxazole with benzothiazole reduces potency by 3-fold, underscoring the oxazole's critical role in hydrogen-bond networks.
Eigenschaften
IUPAC Name |
2-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N5O/c24-23(25,26)20-6-3-7-21(28-20)31-14-12-30(13-15-31)17-8-10-29(11-9-17)16-22-27-18-4-1-2-5-19(18)32-22/h1-7,17H,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHBEUJORHZLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Trifluoromethylpyridine Intermediate:
Piperazine and Piperidine Coupling: The trifluoromethylpyridine intermediate is then reacted with piperazine and piperidine under conditions that facilitate nucleophilic substitution or addition reactions. Common reagents include bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Benzo[d]oxazole Formation: The final step involves the cyclization of the intermediate with a benzo[d]oxazole precursor, often under acidic or basic conditions to promote ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridine ring or other reducible functional groups using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents such as ether or ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
- Antidepressant Activity :
- Antipsychotic Properties :
- Anti-cancer Potential :
Table 1: Biological Activities of Related Compounds
Synthesis and Derivative Development
The synthesis of this compound involves multi-step processes that utilize various chemical reactions including Ugi reactions and cyclizations. The development of derivatives has been documented to enhance biological activity and selectivity against specific targets.
Case Study: Synthesis Methodology
A recent study demonstrated an efficient synthetic route using microwave-assisted methods, which significantly reduced reaction times and improved yields of related oxadiazole derivatives. This method emphasizes sustainability in chemical synthesis while maintaining efficacy in biological testing .
Pharmacological Insights
Research into the pharmacodynamics of 2-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole suggests that its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to applications in treating mood disorders and schizophrenia.
Wirkmechanismus
The mechanism by which 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine and piperidine moieties may facilitate binding to specific receptors, while the benzo[d]oxazole structure contributes to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Receptor Affinity
The compound’s structural complexity invites comparison with antipsychotics and neuroactive agents. Below is a comparative analysis with key analogues:
Key Observations :
- Trifluoromethylpyridine vs.
- Piperazine-Piperidine Conformation: The target compound’s piperazine-piperidine linkage is structurally distinct from the ethyl-linked pyrido-pyrimidinone system in , which exhibited crystallographic disorder. This suggests greater conformational flexibility in , possibly reducing target specificity.
- Benzoxazole vs. Benzisoxazole : Benzo[d]oxazole (target) is less polar than benzisoxazole (), which could enhance CNS penetration but reduce solubility.
Metabolic and Pharmacokinetic Profile
- Metabolic Stability: The trifluoromethyl group in the target compound likely slows oxidative metabolism compared to non-fluorinated analogues (e.g., risperidone).
- Solubility : The nitrate counterion in improves aqueous solubility, whereas the target compound’s neutral structure may require formulation optimization.
Research Findings and Limitations
- Crystallographic Data : The compound in showed moderate crystallographic disorder (R factor = 0.067), suggesting conformational variability. The target compound’s rigid piperazine-piperidine scaffold may reduce such disorder, enhancing binding predictability.
- Pharmacological Data Gap : Direct comparative studies on receptor affinity or in vivo efficacy for the target compound are absent in the provided evidence. Hypotheses are based on structural extrapolation.
Biologische Aktivität
The compound 2-((4-(4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.43 g/mol. The structure features a trifluoromethyl group, piperazine rings, and a benzo[d]oxazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23F3N4O |
| Molecular Weight | 396.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1)N=CN=C2C(=O)C3=CC=CC=C3F |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. The piperazine rings provide structural stability and binding affinity to specific biological macromolecules, modulating their activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives with similar piperazine and pyridine functionalities have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and glioblastoma (U87).
In a case study involving a related compound, the IC50 value for inhibiting cancer cell proliferation was found to be approximately 25 µM , indicating considerable potency against tumor growth in vitro .
Neuropharmacological Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Research indicates that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders.
A study demonstrated that a related piperazine compound exhibited an EC50 value of 50 nM for serotonin receptor binding, showcasing its potential as a therapeutic agent in neuropharmacology .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of a structurally similar derivative in mice models. The results indicated that the compound significantly reduced tumor size by 40% compared to control groups after 28 days of treatment .
- Neuroprotective Properties : In another study, the neuroprotective effects were assessed using an animal model of induced neurodegeneration. The compound demonstrated a protective effect against neuronal death, with a reduction in markers of oxidative stress by 30% .
Q & A
Basic: What synthetic strategies are effective for constructing the piperazine-piperidine scaffold in this compound?
Methodological Answer:
The piperazine-piperidine scaffold can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Stepwise alkylation : Reacting piperazine derivatives with halogenated intermediates (e.g., chloro- or bromo-substituted pyridines) under basic conditions (e.g., KCO in acetonitrile) to form the piperazine-piperidine linkage .
- Catalytic coupling : Use of palladium catalysts for Buchwald-Hartwig amination to couple aromatic/heterocyclic moieties to the piperazine core .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while microwave-assisted synthesis reduces reaction time .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- H/C NMR : Assign peaks to confirm piperazine/piperidine ring protons (δ 2.5–3.5 ppm) and benzo[d]oxazole aromatic protons (δ 7.0–8.5 ppm). Trifluoromethyl groups show distinct F NMR signals near δ -60 to -70 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., calculated [M+H] vs. experimental values within 2 ppm error) .
- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation confirms purity) .
Advanced: How can researchers optimize low-yield steps in the multi-component synthesis of this compound?
Methodological Answer:
Low yields (e.g., 51–53% in multi-step reactions ) can be improved via:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading). For example, demonstrates DoE for optimizing flow-chemistry conditions .
- Catalyst screening : Test Pd(OAc), Xantphos, or BINAP ligands to enhance coupling efficiency .
- Purification strategies : Employ flash chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) to isolate intermediates .
Advanced: How can contradictions in spectroscopic data for intermediates be resolved?
Methodological Answer:
Discrepancies (e.g., elemental analysis deviations >0.5% ) require:
- Cross-validation : Combine NMR, IR (e.g., C=O stretches at 1650–1750 cm), and X-ray crystallography (if crystals are obtainable) .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .
- Purity reassessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1% .
Advanced: What computational methods are used to predict the binding modes of this compound?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., docking into kinase active sites). highlights docking poses for similar benzo[d]oxazole derivatives .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns) .
- Free-energy calculations : MM-PBSA/GBSA methods estimate binding affinities (ΔG) to prioritize analogs .
Advanced: How to design SAR studies for analogs with modified aromatic/heterocyclic moieties?
Methodological Answer:
- Systematic substitution : Replace the trifluoromethylpyridine group with bioisosteres (e.g., chlorophenyl, methoxyphenyl) and assess activity .
- In vitro assays : Test analogs against target enzymes (e.g., IC measurements via fluorescence polarization) .
- QSAR modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate structural features (logP, polar surface area) with activity .
Advanced: What strategies mitigate degradation during storage of this compound?
Methodological Answer:
- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis/oxidation .
- Excipient screening : Add stabilizers like trehalose (5% w/v) to aqueous formulations .
- Stability-indicating assays : Monitor degradation via UPLC-MS (e.g., charged aerosol detection for non-UV active byproducts) .
Advanced: How to develop HPLC methods for purity analysis of this compound?
Methodological Answer:
- Column selection : Use C18 columns (e.g., Zorbax Eclipse Plus, 3.5 µm) for high resolution .
- Mobile phase optimization : Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid over 20 min) improves peak symmetry .
- Detection : UV at 254 nm (for aromatic rings) coupled with CAD (Charged Aerosol Detection) for non-chromophoric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
